Octahydro-4,7-methano-1H-indenedimethylamine
Description
Octahydro-4,7-methano-1H-indenedimethylamine (CAS No. 68889-71-4; EINECS 272-573-7) is a bicyclic amine with the molecular formula C₁₂H₂₀N₂. It belongs to the tricyclic decane derivatives, characterized by a rigid methanoindene backbone substituted with dimethylamine groups. This compound is primarily utilized as a hardener in epoxy resin systems, such as AH Plus® and AH Plus Jet®, where it reacts with epoxy monomers to form cross-linked polymers . Its structural rigidity and amine functionality contribute to its role in enhancing mechanical strength and thermal stability in cured resins. However, it poses irritant properties, including risks of allergic sensitization and dermatitis .
Properties
CAS No. |
68889-71-4 |
|---|---|
Molecular Formula |
C12H22N2 |
Molecular Weight |
194.32 g/mol |
IUPAC Name |
[3-(aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine |
InChI |
InChI=1S/C12H22N2/c13-5-9-4-10-7-1-2-8(3-7)12(10)11(9)6-14/h7-12H,1-6,13-14H2 |
InChI Key |
ADDZHZUZVQDCOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(C(C3)CN)CN |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Octahydro-4,7-methano-1H-indenedimethylamine undergoes various chemical reactions, including:
Reduction: It can also undergo reduction reactions, forming different amine derivatives.
Substitution: As a basic compound, it can participate in substitution reactions, forming various salts and derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and acids for salt formation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Octahydro-4,7-methano-1H-indenedimethylamine is a chemical compound with various applications, particularly as an intermediate in organic synthesis . It is also found in industrial applications, such as a component in hardeners for coatings . Additionally, it should be handled with care as it may cause allergic reactions .
Applications
- Organic Synthesis Intermediate this compound is used as an intermediate in organic synthesis for creating amino and hormone compounds .
- Coating Hardener This compound is a component of hardeners like Peran STC/LVS Hardener B, designed for use by trained applicators in industrial settings for roller or brush application .
Safety Information
- Hazard Statements this compound can be harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is also considered harmful to aquatic life with long-lasting effects .
- Precautionary Measures When handling this chemical, it is important to avoid breathing its dust, fumes, gas, mist, vapors, or spray . Hands should be washed thoroughly after handling, and eating, drinking, or smoking should be avoided while using the product . Release to the environment should be avoided, and protective gear, including gloves, clothing, and eye/face protection, should be worn .
- Allergic Reactions this compound may cause allergic reactions .
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Variations
The methanoindene core (C₁₀H₁₆) serves as a scaffold for derivatives with diverse functional groups. Key analogues include:
Physicochemical Properties
- Thermal Behavior : The parent hydrocarbon (C₁₀H₁₆; CAS 6004-38-2) exhibits a heat capacity of ~314–355 J/mol·K in the liquid phase (372–523 K) . Substituted derivatives show altered thermal profiles; e.g., the dimethylamine derivative’s basicity likely increases its decomposition temperature compared to aldehydes or esters.
- Solubility: Polar groups (e.g., hydroxyl in indenemethanol) enhance water solubility, while nonpolar esters (e.g., dicarboxylates) favor organic solvents .
- Spectroscopic Data : Aldehyde derivatives (e.g., Formula I and II in ) display distinct ¹H NMR shifts (e.g., 3.74–3.86 ppm for hydroxyl protons in alcohols), whereas amines show broad NH signals absent in esters or hydrocarbons.
Biological Activity
Octahydro-4,7-methano-1H-indenedimethylamine (commonly referred to as Indenedimethylamine) is a bicyclic compound with significant biological activity. Its unique structural characteristics contribute to its diverse applications in biochemical reactions, therapeutic potential, and industrial uses. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, and relevant research findings.
- Molecular Formula : CHN
- SMILES : C1CC2CC1C3C2C(C(C3)CN)CN
- InChIKey : ADDZHZUZVQDCOP-UHFFFAOYSA-N
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into several key areas:
1. Cellular Effects
The compound has been shown to influence:
- Cell Signaling Pathways : It modulates pathways that are crucial for cell communication and response to external stimuli.
- Gene Expression : Indenedimethylamine can alter gene expression profiles, potentially affecting cellular functions such as proliferation and differentiation.
- Metabolic Activity : It impacts metabolic flux by interacting with specific enzymes, thereby altering metabolite levels within cells.
The molecular mechanisms through which this compound operates include:
- Enzyme Interaction : The compound can bind to various enzymes, either inhibiting or activating their functions. This interaction is facilitated by its structural compatibility with enzyme active sites.
- Influence on Transcription Factors : It can interact with transcription factors, leading to changes in the transcriptional landscape of target genes.
1. Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage:
- Low Doses : Minimal adverse effects observed; potential therapeutic benefits noted.
- High Doses : Increased toxicity and adverse effects reported. A specific dosage range has been identified where the compound is effective without causing harm.
2. Temporal Effects in Laboratory Settings
Long-term studies reveal that the compound's effects can persist over extended periods:
- Sustained changes in gene expression and metabolic activity have been documented, indicating lasting impacts on cellular functions.
Comparative Analysis with Similar Compounds
This compound shares similarities with other compounds but is distinguished by its unique structural features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Exo-tricyclo[5.2.1.0(2,6)]decane | Bicyclic structure | Limited biological activity |
| Endo-tricyclo[5.2.1.0(2,6)]decane | Bicyclic structure | Less effective in enzyme modulation |
| Hexahydro-4,7-methanoindan | Similar ring structure | Different reactivity patterns |
Safety and Toxicology
While this compound has beneficial properties, safety data indicate potential hazards:
Q & A
Q. What are the recommended synthetic pathways and purification methods for Octahydro-4,7-methano-1H-indenedimethylamine?
The synthesis of this compound typically involves catalytic hydrogenation or amine alkylation of precursor bicyclic hydrocarbons. For example, tricyclic frameworks like tricyclo[5.2.1.0²,⁶]decane derivatives can be functionalized with dimethylamine groups under controlled conditions . Purification often employs fractional distillation or recrystallization using non-polar solvents, followed by validation via GC-MS to ensure >98% purity. Researchers should monitor reaction kinetics using in situ FTIR to track amine group incorporation .
Q. How can structural and stereochemical configurations of this compound be characterized?
X-ray crystallography is the gold standard for resolving stereochemical ambiguity in its tricyclic framework. For routine analysis, H and C NMR are critical: the bridgehead protons (e.g., positions 4 and 7) exhibit distinct splitting patterns (δ 1.2–2.5 ppm), while the dimethylamine groups resonate as singlets near δ 2.3 ppm. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight (CHN, exact mass 179.1543 g/mol) .
Q. What safety protocols are advised for handling this compound in laboratory settings?
The compound is a potential irritant and sensitizer, as evidenced by its classification in epoxy resin formulations . Researchers should use PPE (nitrile gloves, goggles) and work in fume hoods. Spills require neutralization with 5% acetic acid followed by solidification with vermiculite. Waste must be disposed as hazardous organic amines (EPA code D001) .
Advanced Research Questions
Q. How does this amine participate in crosslinking reactions in photopolymer resins?
In acrylate-based resins (e.g., Loctite® 3D 3830), it acts as a co-initiator, enhancing radical polymerization via hydrogen abstraction. Researchers use photo-DSC to measure its effect on cure kinetics: a 10 wt% addition reduces gelation time by ~30% at 405 nm irradiation. FTIR monitoring of C=C bond conversion (peak at 1630 cm) reveals synergistic effects with photoinitiators like TPO-L .
Q. What experimental methods are used to determine its thermodynamic properties?
Heat capacity (C) can be measured via adiabatic calorimetry (e.g., NIST Standard Reference Database 69). For the analogous tricyclo[5.2.1.0²,⁶]decane, C ranges from 250–300 J/mol·K at 298–400 K . Researchers should compare DFT calculations (B3LYP/6-311+G(d,p)) with experimental data to validate force fields for molecular dynamics simulations.
Q. How can contradictory data on its reactivity in nucleophilic substitutions be resolved?
Discrepancies in SN2 reactivity (e.g., variable yields with alkyl halides) may stem from steric hindrance at bridgehead carbons. A systematic study using para-substituted benzyl bromides and kinetic isotope effects (KIE) can clarify electronic vs. steric contributions. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while THF favors steric control .
Q. What computational approaches model its interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to predict binding to amine receptors (e.g., NMDA). The compound’s rigid tricyclic core shows high shape complementarity to hydrophobic pockets (ΔG ≈ -8.2 kcal/mol). In vitro validation via competitive ELISA or SPR is recommended .
Q. What in vitro assays assess its cytotoxicity and immunogenic potential?
Use MTT assays on human keratinocytes (HaCaT) to quantify IC values. For sensitization risk, the OECD 442D (h-CLAT) assay measures CD86/CD54 upregulation in dendritic cells. Cross-reactivity with epoxy resins can be tested via lymphocyte proliferation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
